(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate
Description
Properties
IUPAC Name |
[(2R)-2-[(4R,7aS)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4SSi/c1-19-11-13-21(14-12-19)31(27,28)29-18-20(2)22-15-16-23-24(10-9-17-26(22,23)6)30-32(7,8)25(3,4)5/h11-14,20,22-24H,9-10,15-18H2,1-8H3/t20-,22?,23?,24+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVZHFTOWMQHV-SBSOSJGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)C2CCC3[C@]2(CCC[C@H]3O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Inden Formation
The octahydro-1H-inden scaffold is constructed via a Friedel-Crafts alkylation adapted from EP3247693A1. A cyclohexenone derivative undergoes acylative cyclization in the presence of AlCl₃ (2.5 equiv) at -10°C to minimize regioisomer formation.
Procedure :
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Dissolve 5-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (10 mmol) in dichloromethane (DCM, 40 mL).
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Add AlCl₃ (25 mmol) at -10°C under argon.
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Stir for 45 min, then quench with ice-cold HCl (35 mL).
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Extract with DCM, dry (Na₂SO₄), and concentrate.
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Purify via flash chromatography (heptane:EtOAc 4:1) to yield the indenone intermediate (62% yield).
Stereoselective Reduction of Indenone
The ketone is reduced to the corresponding alcohol using Diisobutylaluminum hydride (DIBAL-H) at -78°C to preserve stereochemistry.
Procedure :
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Add DIBAL-H (1.1 equiv, 1.5 M in toluene) dropwise to the indenone (10 mmol) in THF (30 mL) at -78°C.
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Warm to 0°C over 30 min, then quench with saturated NH₄Cl.
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Extract with EtOAc, dry (Na₂SO₄), and concentrate to yield the indenol as a diastereomeric mixture.
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Separate enantiomers via chiral HPLC (Chiralpak IA, heptane:IPA 90:10) to isolate the (4s,7aR)-configured product.
Introduction of the TBDMS Protective Group
The hydroxyl group at position 4 is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions.
Procedure :
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Dissolve the indenol (5 mmol) in DMF (20 mL).
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Add imidazole (15 mmol) and TBDMSCl (7.5 mmol).
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Stir at 25°C for 12 h.
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Quench with water, extract with EtOAc, and concentrate.
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Purify via silica gel chromatography (hexane:EtOAc 9:1) to yield the TBDMS-protected indenol (89% yield).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 4.21 (t, J = 6.8 Hz, 1H, -OSi), 3.78 (m, 1H, inden-H), 0.88 (s, 9H, t-Bu), 0.06 (s, 6H, Si-CH₃).
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HRMS : [M+Na]⁺ calcd. for C₁₈H₃₂O₂SiNa: 339.2075; found: 339.2072.
Installation of the (2S)-Propyl Side Chain
Asymmetric Alkylation
A chiral auxiliary-mediated alkylation introduces the (2S)-configured propyl group. The indenyl-TBDMS intermediate undergoes alkylation with (R)-Garner’s aldehyde to set the stereocenter.
Procedure :
Tosylation of the Terminal Alcohol
The primary alcohol is converted to the tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.
Procedure :
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Dissolve the (2S)-alcohol (2 mmol) in pyridine (10 mL).
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Add TsCl (3 mmol) and stir at 25°C for 6 h.
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Pour into ice-water, extract with DCM, and dry (Na₂SO₄).
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Purify via recrystallization (EtOAc:heptane 1:4) to yield the title compound (82% yield).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-H), 4.15–4.05 (m, 2H, -CH₂OTs), 2.45 (s, 3H, Ar-CH₃), 0.89 (s, 9H, t-Bu), 0.08 (s, 6H, Si-CH₃).
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[α]²⁵D : +12.5° (c 1.0, CHCl₃).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
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Flash Chromatography : Hexane:EtOAc gradients resolve TBDMS-protected intermediates with >99% purity.
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Recrystallization : EtOAc/heptane mixtures yield crystalline tosylates with minimal residual TsCl (<0.1% by HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Pathways: Affecting biochemical pathways by interacting with key proteins or receptors.
Cellular Effects: Inducing cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
Reactivity and Stability
- TBDMS Ether Stability : The target compound’s single TBDMS group offers moderate stability compared to the multi-TBDMS-protected xanthene derivative in Compound 2 , which resists hydrolysis in multi-step syntheses. However, its indenyl core may confer rigidity, enhancing steric protection of the TBDMS group.
- Leaving Group Efficiency : The tosylate group in the target compound is more reactive in nucleophilic substitutions than the thiouracil group in Compound 9 or the vinyl groups in Compound 2 . This makes it suitable for alkylation or cross-coupling reactions.
- Stereochemical Influence : The (2S, 4s, 7aR) configuration differentiates it from the (R)-configured indenyl compound in , which may affect binding affinity in biological systems or chiral resolution during synthesis.
Research Findings and Data Gaps
- Enhanced Solubility : The TBDMS group improves lipid solubility compared to unprotected hydroxyl analogs, aiding in chromatographic purification .
- Deprotection Challenges : Single TBDMS groups (as in the target compound) are easier to remove with fluoride ions (e.g., TBAF) than multi-TBDMS systems .
- Thermal Stability : Tosylates like the target compound decompose above 150°C, limiting high-temperature applications compared to more stable ethers .
Key Limitations : The absence of experimental data (e.g., NMR, HPLC) for the target compound necessitates reliance on computational predictions or extrapolation from analogs.
Biological Activity
The compound (2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate, commonly referred to as TBDMSO derivative, is a synthetic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a tricyclic core and various functional groups including a tert-butyldimethylsilyl (TBDMS) moiety and a sulfonate group. Its molecular formula is C26H34O4Si, with a molecular weight of approximately 462.70 g/mol. The presence of the TBDMS group enhances the compound's solubility and stability in biological systems, making it an attractive candidate for further pharmacological studies.
Research indicates that the TBDMSO derivative exhibits activity as a partial agonist at the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipocyte differentiation. The interaction with PPARγ suggests potential applications in metabolic disorders such as diabetes and obesity .
In Vitro Studies
In vitro assays have demonstrated that the compound can modulate gene expression related to lipid metabolism and glucose homeostasis. For instance, studies showed that treatment with TBDMSO derivatives resulted in increased expression of genes involved in fatty acid oxidation and glucose uptake in cultured adipocytes .
Case Study 1: Metabolic Effects in Animal Models
A study conducted on diabetic mice treated with the TBDMSO derivative revealed significant improvements in insulin sensitivity and reductions in blood glucose levels. The mice exhibited enhanced lipid profiles, indicating the compound's potential as a therapeutic agent for managing type 2 diabetes .
| Parameter | Control Group | TBDMSO Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 180 ± 20 | 120 ± 15 |
| Insulin Sensitivity Index | 0.5 | 1.2 |
| Total Cholesterol (mg/dL) | 200 ± 30 | 150 ± 25 |
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the TBDMSO derivative. In vitro experiments using macrophage cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS) .
Q & A
Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?
The synthesis requires precise control of protecting groups and stereochemical centers. For example, the tert-butyldimethylsilyl (TBS) group is commonly used to protect hydroxyl intermediates, as seen in analogous silyl-protected indenyl derivatives . Key steps include:
- Stereoselective alkylation to establish the (2S)-configured propyl chain.
- TBS protection under anhydrous conditions to avoid undesired deprotection.
- Sulfonate esterification using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to minimize side reactions. Yield optimization often involves iterative adjustment of reaction time, temperature, and stoichiometry .
Q. How should researchers validate the compound’s structure post-synthesis?
A combination of analytical techniques is essential:
- NMR spectroscopy : Compare chemical shifts (e.g., δ ~1.0–1.2 ppm for TBS methyl groups) and coupling constants to confirm stereochemistry .
- GC/MS : Use a temperature gradient (100°C to 280°C at 12°C/min) with HP-5 MS columns to verify molecular ion peaks and fragmentation patterns .
- FTIR : Confirm sulfonate ester C-O-S stretching vibrations near 1170–1200 cm⁻¹ .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields with conflicting historical data?
Use Bayesian optimization or Design of Experiments (DoE) to systematically explore parameter space. For example:
- DoE : Screen variables (e.g., catalyst loading, solvent polarity) using factorial designs to identify interactions between factors .
- Bayesian methods : Prioritize reaction conditions that balance exploitation (high-yield regions) and exploration (under-sampled regions) . Augment historical data by expanding factor ranges (e.g., ammonia concentration) to resolve contradictions .
Q. How can computational modeling enhance understanding of this compound’s reactivity or photophysical properties?
Integrate density functional theory (DFT) and time-dependent DFT (TD-DFT) to:
- Predict electronic transitions (e.g., sulfonate group’s impact on UV-Vis absorption).
- Simulate steric effects of the TBS group on reaction pathways . Validate models with experimental data (e.g., fluorescence quantum yields) to refine computational parameters .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Dynamic NMR experiments : Resolve overlapping signals caused by slow conformational exchange (e.g., hindered rotation in the octahydroindene core) .
- Isotopic labeling : Use deuterated analogs to assign ambiguous proton environments in crowded regions (e.g., methyl groups near the sulfonate) .
- X-ray crystallography : If crystallizable, compare experimental bond lengths/angles with computational predictions .
Q. How can high-throughput screening improve the discovery of derivatives with tailored bioactivity?
Implement parallel synthesis with automated liquid handlers to generate analogs systematically. Focus on:
- Varying substituents : Replace the 4-methylbenzenesulfonate group with electron-withdrawing/donating moieties.
- Assay integration : Pair synthesis with fluorescence polarization or enzyme-linked assays for rapid activity screening .
Methodological Considerations
Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for TBS protection and sulfonate esterification.
- Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents (e.g., molecular sieves for sulfonyl chlorides) .
Q. How to design a stability study for this compound under varying storage conditions?
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks.
- HPLC-MS monitoring : Track degradation products (e.g., desilylation or sulfonate hydrolysis) using C18 columns and 0.1% formic acid in acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
